molecular formula C14H9NO4 B13570822 (1,3-dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate

Cat. No.: B13570822
M. Wt: 255.22 g/mol
InChI Key: YAVJMAVYQORAOJ-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and an ethynylcyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate typically involves the reaction of an appropriate isoindole derivative with an ethynylcyclopropane carboxylate precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Condensation Reactions: Utilizing isoindole derivatives and ethynylcyclopropane carboxylate under controlled temperatures and pressures.

    Catalytic Reactions: Employing catalysts such as palladium or copper to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-diones: These compounds share a similar isoindole structure and exhibit comparable chemical reactivity.

    Ethynylcyclopropane derivatives: Compounds with ethynylcyclopropane groups that have similar chemical properties.

Uniqueness

(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate is unique due to its combination of the dioxoisoindole and ethynylcyclopropane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H9NO4/c1-2-14(7-8-14)13(18)19-15-11(16)9-5-3-4-6-10(9)12(15)17/h1,3-6H,7-8H2

InChI Key

YAVJMAVYQORAOJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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